molecular formula C19H21NO2S B13374266 2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one

2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one

Cat. No.: B13374266
M. Wt: 327.4 g/mol
InChI Key: UBHFFDUAEINZEV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21NO2S/c1-13-4-7-16(10-14(13)2)19-20(18(21)12-23-19)11-15-5-8-17(22-3)9-6-15/h4-10,19H,11-12H2,1-3H3

InChI Key

UBHFFDUAEINZEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2N(C(=O)CS2)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethylbenzaldehyde with 4-methoxybenzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidinone ring is substituted with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Various substituted thiazolidinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.

    Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing promising results in preclinical models.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial and anticancer effects.

    Modulating Signaling Pathways: The compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-3-(4-chlorobenzyl)-1,3-thiazolidin-4-one
  • 2-(3,4-Dimethylphenyl)-3-(4-nitrobenzyl)-1,3-thiazolidin-4-one
  • 2-(3,4-Dimethylphenyl)-3-(4-hydroxybenzyl)-1,3-thiazolidin-4-one

Uniqueness

2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one stands out due to its unique combination of substituents, which confer specific biological activities. The presence of the methoxy group enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry.

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